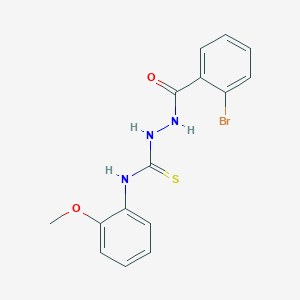
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide, also known as BHPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BHPP belongs to the class of compounds known as amides, which are widely used in medicinal chemistry for their diverse biological activities.
Mechanism of Action
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide is thought to exert its therapeutic effects through multiple mechanisms of action. One of the main mechanisms is inhibition of the NF-kappaB signaling pathway, which is involved in inflammation and cancer. This compound has also been shown to inhibit the activity of enzymes involved in the formation of amyloid-beta plaques, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide is that it has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that more studies are needed to fully understand its pharmacokinetics and pharmacodynamics in humans.
Future Directions
There are many potential future directions for research on 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential use in treating cancer, as it has been shown to have anti-cancer properties. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects in humans.
Synthesis Methods
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide can be synthesized through a multi-step process starting with the reaction of 5-bromo-2-hydroxybenzaldehyde with hexylamine to form 5-bromo-2-hydroxyphenylhexylamine. This intermediate is then reacted with benzaldehyde and catalytic amounts of acetic acid to form this compound.
Scientific Research Applications
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has been studied extensively for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been investigated for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
properties
Molecular Formula |
C21H26BrNO2 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide |
InChI |
InChI=1S/C21H26BrNO2/c1-2-3-4-8-13-23-21(25)15-18(16-9-6-5-7-10-16)19-14-17(22)11-12-20(19)24/h5-7,9-12,14,18,24H,2-4,8,13,15H2,1H3,(H,23,25) |
InChI Key |
UCICKXNYLDPHKR-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
CCCCCCNC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)
![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)

![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)
![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)